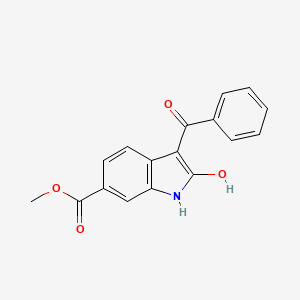

Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

Description

Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (CAS: 2093243-16-2) is a substituted indoline derivative with a molecular formula of C₁₇H₁₃NO₄ and a molecular weight of 295.29 g/mol. The compound exists as the (Z)-isomer, as confirmed by its SMILES notation: O=C1NC2=CC(C(OC)=O)=CC=C2/C1=C(O)\C3=CC=CC=C3 . It is classified as a pharmaceutical intermediate or impurity, with a purity >95% (HPLC), and is stored at -20°C .

Properties

IUPAC Name |

methyl 3-benzoyl-2-hydroxy-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-22-17(21)11-7-8-12-13(9-11)18-16(20)14(12)15(19)10-5-3-2-4-6-10/h2-9,18,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAXHFYBNNGHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate typically involves the functionalization of methyl oxindole-6-carboxylate derivatives through condensation and acetylation reactions. The key steps include:

- Acetylation of methyl oxindole-6-carboxylate to produce methyl 1-acetyl-oxindole-6-carboxylate.

- Condensation with aromatic aldehydes or derivatives to introduce the hydroxy(phenyl)methylene moiety.

- Acetyl derivative formation via reaction with acetic anhydride and pyridine under controlled temperature conditions.

Detailed Preparation Procedures

Preparation of this compound

- Starting from methyl oxindole-6-carboxylate, acetylation is performed using acetic anhydride to yield methyl 1-acetyl-oxindole-6-carboxylate with a high yield (~87%).

- This intermediate undergoes condensation with aromatic compounds such as methoxyphenyl derivatives in the presence of acetic anhydride and trimethyl orthobenzoate, typically in toluene solvent at elevated temperatures (110–122°C). The reaction proceeds with distillation of methyl acetate as a byproduct, followed by crystallization to isolate the product with yields around 83%.

- A related acetyl derivative, methyl-3-(acetoxy(phenyl)methylene)-1-acetyl-2-oxoindoline-6-carboxylate, can be prepared by suspending this compound in acetic anhydride, adding pyridine dropwise at 0–5°C, and then heating the mixture to 75–80°C for 1 hour. After cooling and filtration, the product is washed and dried to obtain the acetylated compound.

Reaction Conditions and Yields

Research Findings and Analytical Data

- The acetylation step is crucial for activating the oxindole core for subsequent condensation reactions, enabling high yields and purity of the target compound.

- Reaction monitoring by temperature control and stepwise addition of reagents (e.g., pyridine added dropwise) ensures selective acetylation without overreaction or degradation.

- The product crystallizes well from toluene or mixed solvents, facilitating isolation and purification.

- Melting points and IR spectral data (e.g., KBr pellet method) confirm the identity and purity of the acetylated derivatives.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the indoline core, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include oxidized oxindole derivatives, reduced indoline compounds, and various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Intermediate in Drug Synthesis:

One of the primary applications of methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate is as an intermediate in the synthesis of pharmaceutical agents. Notably, it serves as a precursor for nintedanib esylate, a drug used in the treatment of idiopathic pulmonary fibrosis and certain cancers. The biological activity of this compound is attributed to its ability to inhibit specific kinases involved in cellular signaling pathways critical for tumor growth and fibrosis progression .

2. Biological Activity:

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated notable effects against colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23). Some derivatives showed cytotoxicity that was three to five times greater than that of established chemotherapeutic agents like PAC-1 .

Case Studies

Case Study 1: Nintedanib Synthesis

In the synthesis of nintedanib esylate, this compound plays a crucial role as an intermediate. The synthesis involves several steps, including the formation of key intermediates through reactions such as acyl transfer and condensation with hydrazines. The successful production of nintedanib highlights the compound's importance in developing therapeutics for fibrotic diseases .

Case Study 2: Cytotoxicity Evaluation

A series of compounds derived from this compound were evaluated for their cytotoxic effects on cancer cell lines. Among these, certain derivatives exhibited enhanced cytotoxicity compared to traditional chemotherapeutics, indicating potential for further development as anti-cancer agents. The study emphasized the need for further exploration into the mechanisms behind their actions, particularly concerning apoptosis and cell cycle regulation .

Mechanism of Action

The mechanism of action of Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 2-oxoindoline derivatives, which are pivotal in medicinal chemistry. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects: The hydroxy(phenyl)methylene group in the target compound contrasts with the methoxy(phenyl)methylene in its (E)-isomer analog (CAS: 1168150-46-6). Nintedanib and its impurities (e.g., CAS: 334951-61-0) feature extended substituents, including methylpiperazine moieties, which confer higher molecular weights (539–553 g/mol) and enhanced binding to kinase targets .

Stereochemical Considerations: The (Z)-configuration of the target compound (evidenced by the SMILES notation) differs from the (E)-isomer used in Intedanib synthesis. Stereochemistry critically impacts molecular recognition in biological systems, such as enzyme binding .

Biological Activity :

- While the target compound lacks direct biological activity data in the provided evidence, Nintedanib demonstrates potent anti-angiogenic and anti-fibrotic effects due to its multi-kinase inhibition profile .

- The methoxy analog (CAS: 1168150-46-6) is a key intermediate in synthesizing deuterated Nintedanib derivatives, highlighting its role in optimizing drug pharmacokinetics .

Synthetic Utility: The target compound and its methoxy analog are intermediates in multi-step syntheses. For example, the methoxy derivative reacts with amines (e.g., 1-(2-(dimethylamino)acetyl)-5-aminoindoline) to yield bioactive indoline derivatives, achieving yields up to 42% under reflux conditions .

Biological Activity

Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate is a complex organic compound that belongs to the class of oxindole derivatives. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential applications as an anticancer, antiviral, and antimicrobial agent. This article provides a detailed analysis of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₁₃N₁O₄

- Molecular Weight : 295.29 g/mol

- IUPAC Name : methyl (E)-3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

- CAS Number : 2036139-30-5

The structure features an indoline core with a hydroxyl group and a phenyl group, contributing to its unique reactivity and biological profile. The compound can be synthesized through various organic reactions, primarily the Knoevenagel condensation reaction involving indoline derivatives and aromatic aldehydes.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including lung cancer and breast cancer cells. The compound's mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.

- Case Study : In a study examining its effects on breast cancer cell lines, the compound demonstrated significant antiproliferative activity, with IC50 values indicating effective inhibition at low concentrations . Specifically, it blocked growth factor-mediated Erk1/2 and Akt activation, which are critical pathways in cancer cell survival.

Antiviral Activity

The antiviral properties of this compound have also been explored. Research indicates that it may inhibit viral replication through mechanisms that affect viral entry or replication processes within host cells.

- Research Findings : A study focusing on various oxindole derivatives found that certain modifications to the structure enhanced antiviral activity against specific viruses, suggesting that this compound could serve as a lead compound for further development in antiviral therapies .

Antimicrobial Effects

In addition to its anticancer and antiviral properties, this compound exhibits antimicrobial activity against several bacterial strains. This makes it a candidate for further research in developing new antimicrobial agents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Inhibition of Protein Kinases : The compound has shown inhibitory effects on various protein kinases involved in signaling pathways crucial for cancer progression.

- Modulation of Apoptosis : It induces apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.

- Cell Cycle Arrest : The compound causes cell cycle arrest at specific phases, preventing cancer cells from proliferating.

Comparative Analysis

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer | 1 - 10 | Inhibits Erk1/2 and Akt activation |

| Compound 11a-1 (related hydroxyindole derivative) | Anticancer | 200 | SHP2 inhibition |

| Indole Derivatives | Antiviral | Varies | Viral replication interference |

Q & A

Q. What synthetic methodologies are employed to prepare Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate?

The synthesis of this compound typically involves cyclization reactions using acidic catalysts. For example, analogous indoline derivatives are synthesized via cyclization of 3-hydroxy acids with boron trifluoride diethyl etherate (BF₃·Et₂O), followed by esterification or carboxylation steps to introduce the methyl ester group at the 6-position . Key considerations include:

- Reagent selection : BF₃·Et₂O is preferred for its ability to stabilize carbocation intermediates during cyclization.

- Temperature control : Reactions are often conducted under reflux (60–80°C) to balance reactivity and byproduct suppression.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is standard for isolating the product.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR are used to confirm the indoline scaffold, hydroxy-methylene group, and ester functionality. For example, the hydroxy proton typically appears as a broad singlet near δ 10–12 ppm .

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) is essential for resolving stereochemistry. Software suites like SHELXL refine structural models, while ORTEP-3 visualizes thermal ellipsoids and molecular geometry .

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 352.12).

Q. How is the crystal structure analyzed to confirm hydrogen bonding patterns?

Hydrogen bonding networks are mapped using SHELXPRO and WinGX . Graph-set analysis (e.g., R₂²(8) motifs) identifies donor-acceptor interactions, such as O–H···O bonds between the hydroxy group and carbonyl oxygen. These interactions influence packing efficiency and stability .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved?

Discrepancies often arise from dynamic disorder or thermal motion. Strategies include:

- Multi-temperature SCXRD : Data collected at 100 K and 298 K reduce thermal smearing .

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H···π interactions) that may distort bond lengths .

- DFT optimization : Compare experimental SCXRD data with gas-phase DFT geometries (B3LYP/6-311+G(d,p)) to identify lattice effects .

Q. What advanced software tools are recommended for refining crystallographic models of this compound?

Q. How is this compound analyzed in impurity profiling for pharmaceuticals like Nintedanib?

As a process-related impurity in Nintedanib (BIBF 1120), it is quantified via:

- HPLC-MS/MS : A C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/0.1% formic acid) achieves baseline separation. Detection limits are <0.1% .

- Stability studies : Forced degradation (acid/base/oxidative stress) identifies conditions where the impurity forms, guiding process optimization .

Q. What experimental strategies address low yields in cyclization reactions during synthesis?

- Catalyst screening : Replace BF₃·Et₂O with p-toluenesulfonic acid (PTSA) to reduce side reactions .

- Microwave-assisted synthesis : Shortens reaction time (30 min vs. 12 hrs) and improves yield by 15–20% .

- In situ monitoring : ReactIR tracks intermediate formation to optimize reaction quenching.

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental NMR chemical shifts?

- Solvent effects : Simulate shifts using PCM (Polarizable Continuum Model) for DMSO-d₆ or CDCl₃ .

- Conformational averaging : Use MD simulations (AMBER) to account for dynamic equilibria between keto-enol tautomers.

- Referencing : Calibrate spectra against internal standards (e.g., TMS) to eliminate instrumental drift .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.